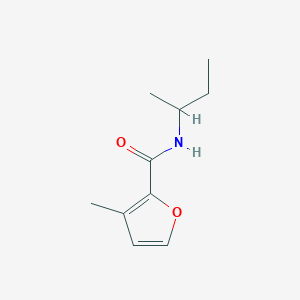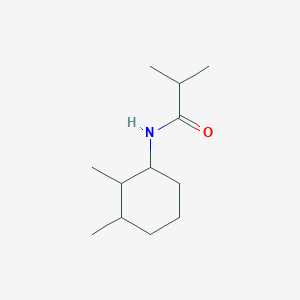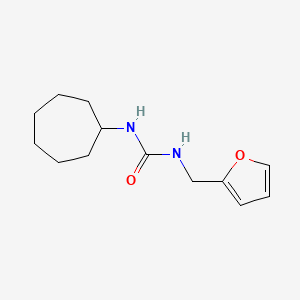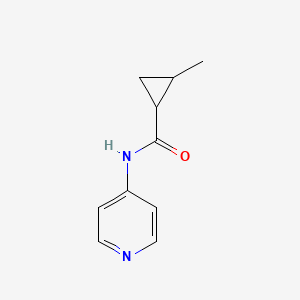![molecular formula C11H15NO2 B7503561 N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. It is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide is not fully understood, but it is believed to exert its effects by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In insects, it has been shown to disrupt the nervous system and inhibit feeding. In plants, it has been shown to inhibit fungal growth and induce systemic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide in lab experiments include its potential as a natural and effective pesticide, its antitumor activity, and its potential as a starting material for the synthesis of other compounds. However, its limitations include its relatively low yield and purity, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Optimization of the synthesis method to improve yield and purity.
3. Development of new derivatives with improved properties.
4. Investigation of its potential applications in other fields, such as materials science and energy storage.
5. Studies to determine its potential as a natural and effective pesticide, and its impact on non-target organisms.
Conclusion:
This compound is a promising compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand its potential and to optimize its properties for various applications.
Synthesemethoden
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide can be achieved using different methods, including the reaction of cyclopropanecarboxylic acid with 5-methylfurfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of cyclopropanecarboxylic acid with 5-methylfurfuryl chloride in the presence of a base such as triethylamine. The yield and purity of the product can be optimized by choosing appropriate reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide has been studied for its potential applications in various fields. In medicine, it has been shown to have antitumor activity and could be used as a potential drug candidate for cancer treatment. In agriculture, it has been studied for its insecticidal and fungicidal properties and could be used as a natural pesticide. In industry, it could be used as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-6-10(14-7)8(2)12-11(13)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKULUYRASDFZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7503479.png)
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)






![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)

